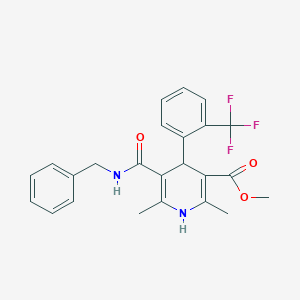

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-5-carboxylate-3-phenylmethyl Carboxamide

Descripción general

Descripción

Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a trifluoromethylphenyl group, and a dihydropyridine ring

Métodos De Preparación

The synthesis of Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the benzylcarbamoyl group: This step involves the reaction of the dihydropyridine intermediate with benzyl isocyanate under controlled conditions.

Addition of the trifluoromethylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a suitable Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding tetrahydropyridine derivative using reducing agents like lithium aluminum hydride.

Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Aplicaciones Científicas De Investigación

Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a calcium channel blocker by binding to the L-type calcium channels in cardiac and smooth muscle cells, thereby inhibiting calcium influx and reducing muscle contraction. This mechanism is similar to that of other dihydropyridine derivatives used in the treatment of hypertension and angina.

Comparación Con Compuestos Similares

Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina. Both compounds share a dihydropyridine core but differ in their substituent groups.

Amlodipine: Another calcium channel blocker with a similar mechanism of action. Amlodipine has a longer duration of action and different pharmacokinetic properties compared to Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate.

Felodipine: Similar to Nifedipine and Amlodipine, Felodipine is used to treat hypertension. It has a different substitution pattern on the dihydropyridine ring, which affects its pharmacological profile.

The uniqueness of Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate lies in its specific substituent groups, which may confer distinct biological activities and therapeutic potential.

Actividad Biológica

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-5-carboxylate-3-phenylmethyl Carboxamide is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C19H21F3N2O3

- Molecular Weight : 382.38 g/mol

- CAS Number : 887407-06-9

1,4-Dihydropyridines exhibit redox properties that allow them to act as antioxidants. They can scavenge free radicals and protect against oxidative stress (OS), which is linked to various pathological processes. The mechanisms include:

- Calcium Channel Modulation : DHPs can act as calcium agonists, influencing cellular calcium levels and thereby affecting various signaling pathways.

- Antioxidant Activity : They inhibit lipid peroxidation and reduce reactive oxygen species (ROS), contributing to their protective effects against oxidative damage in cells .

Antioxidant Properties

Studies have demonstrated that DHPs possess significant antioxidant activity. For instance:

- Radical Scavenging : DHPs have been shown to effectively scavenge free radicals in various biological systems, reducing oxidative damage .

- Protective Effects Against Oxidative Stress : They have been studied for their ability to protect low-density lipoproteins (LDL) from oxidation and mitigate damage in cellular models .

Pharmacological Applications

Research indicates potential therapeutic uses for this compound:

- Cardiovascular Health : Due to their calcium channel blocking properties, DHPs are explored as treatments for hypertension and other cardiovascular diseases.

- Neuroprotective Effects : Some studies suggest that DHPs may protect neuronal cells from oxidative stress-induced damage, indicating potential in treating neurodegenerative disorders .

Case Studies

- Antioxidant Efficacy in Cell Cultures : In vitro studies have shown that DHP derivatives can significantly reduce ROS levels in cultured cells exposed to oxidative stress. The antioxidant capacity was measured using assays like DPPH and ABTS, with notable reductions in oxidative markers observed .

- Animal Models : Animal studies have demonstrated the protective effects of DHPs against induced oxidative stress. For example, administration of these compounds resulted in decreased lipid peroxidation and improved antioxidant enzyme activity in animal models subjected to oxidative challenges .

- Comparative Studies with Other Antioxidants : Research comparing the antioxidant activity of various DHPs revealed that certain derivatives exhibit superior radical scavenging capabilities compared to traditional antioxidants like vitamin E and C .

Data Tables

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Radical Scavenging Activity | DPPH Assay | IC50 = 25 µM |

| Lipid Peroxidation Inhibition | TBARS Assay | Reduction by 60% at 50 µM |

| Calcium Channel Modulation | Electrophysiological Assays | Significant inhibition of Ca²⁺ influx |

Propiedades

IUPAC Name |

methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N2O3/c1-14-19(22(30)28-13-16-9-5-4-6-10-16)21(20(15(2)29-14)23(31)32-3)17-11-7-8-12-18(17)24(25,26)27/h4-12,21,29H,13H2,1-3H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQIRBABJRXWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401558 | |

| Record name | Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-01-4 | |

| Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-[[(phenylmethyl)amino]carbonyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.